molecular formula C6H7N3O2 B1315848 Methyl 6-aminopyridazine-3-carboxylate CAS No. 98140-96-6

Methyl 6-aminopyridazine-3-carboxylate

Cat. No. B1315848
CAS RN: 98140-96-6
M. Wt: 153.14 g/mol
InChI Key: UVTBEJGKSJOOIF-UHFFFAOYSA-N
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Description

“Methyl 6-aminopyridazine-3-carboxylate” is a chemical compound with the CAS Number 98140-96-6 . Its linear formula is C6H7N3O2 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 6-aminopyridazine-3-carboxylate” is represented by the InChI Code: 1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) . The molecular weight of the compound is 153.14 .


Physical And Chemical Properties Analysis

“Methyl 6-aminopyridazine-3-carboxylate” has a boiling point of 422.068°C at 760 mmHg and a melting point of 200-201°C . It has a density of 1.319g/cm3 . The compound’s flash point is 209.06 .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Tautomeric Forms: Methylated derivatives of 6-hydroxypyridazine-3-carboxylic acids, closely related to Methyl 6-Aminopyridazine-3-Carboxylate, have been studied for their synthesis, tautomeric forms, and specific intermolecular interactions. These compounds exhibit a balance of lactam and lactim tautomers and demonstrate increased lipophilicity due to methylation, which is correlated with the formation of CH⋯O bonds (Katrusiak, Paweł Piechowiak & Katrusiak, 2011).

Catalysis and Chemical Reactions

  • Electrocatalytic Carboxylation: The compound is involved in electrochemical procedures, such as the electrocatalytic carboxylation of similar pyridine derivatives with CO2 in an ionic liquid. This method avoids the use of volatile and toxic solvents and catalysts, leading to high yield and selectivity (Feng, Ke‐long Huang, Suqin Liu & X. Wang, 2010).

Biological and Pharmacological Applications

  • Antimicrobial Activity: Derivatives of methyl-2-aminopyridine-4-carboxylate, a compound structurally related to Methyl 6-Aminopyridazine-3-Carboxylate, have been synthesized and tested for their antimicrobial activity. Certain derivatives demonstrated good antimicrobial activity,indicating potential for use in antimicrobial applications (Nagashree, Mallu, Mallesha & Bindya, 2013).
  • Anticancer Activities

    Research on 3-allylthio-6-(mono or disubstituted) aminopyridazines, closely related to Methyl 6-Aminopyridazine-3-Carboxylate, revealed that these compounds exhibit antiproliferative activities against various cancer cell lines. This suggests potential applications in chemotherapy for carcinomas (Won & Park, 2010).

  • Inhibitors for Kinase Activity

    Novel 4-phenoxypyridine derivatives containing pyridazine moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase. These compounds showed moderate to good antitumor activities, indicating potential applications in cancer treatment (Ju Liu et al., 2020).

Molecular Docking and Quantum Chemical Studies

  • Molecular Docking Analysis: Methyl 6-Aminopyridine-3-carboxylate (MAPC) has been investigated using molecular docking analysis to determine its inhibitory nature. Structural and spectroscopic investigations of MAPC have been performed using density functional theory (DFT), providing insights into its stability and molecular reactivity. This study suggests MAPC's potential use in novel drug development, particularly for the treatment of sarcoidosis (Pandimeena, Premkumar, Mathavan & Benial, 2021).

Safety And Hazards

“Methyl 6-aminopyridazine-3-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-aminopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTBEJGKSJOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561414
Record name Methyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminopyridazine-3-carboxylate

CAS RN

98140-96-6
Record name Methyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Hunter, MJ Anderson, IFSF Castan, JS Graham… - Chemical …, 2021 - pubs.rsc.org
… More complex heteroarylamines 6-aminoindazole, 2-methoxy-5-aminopyridine, methyl-5-aminonicotinate and methyl-6-aminopyridazine-3-carboxylate proceeded with 100% …
Number of citations: 19 pubs.rsc.org

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